molecular formula C7H11NO2 B7960309 2-(3-Azabicyclo[3.1.0]hexan-6-yl)acetic acid

2-(3-Azabicyclo[3.1.0]hexan-6-yl)acetic acid

Cat. No. B7960309
M. Wt: 141.17 g/mol
InChI Key: GNOMKESJHGOJFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Azabicyclo[3.1.0]hexan-6-yl)acetic acid is a useful research compound. Its molecular formula is C7H11NO2 and its molecular weight is 141.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • The intramolecular cyclopropanation of N-allyl enamine carboxylates leads to the synthesis of 3-azabicyclo[3.1.0]hex-2-enes, which are further used for the synthesis of highly substituted pyridines (Toh et al., 2014).

  • The preparation of the 6-azabicyclo[3.1.0]hexane ring system via oxidation of N-aminophthalimide has been achieved, leading to the development of new compounds with stability in certain solvents (Meyer, Kellert, & Ebert, 1979).

  • Hydrolysis of 6-Aryl-2-amino-4-(dicyanomethylidene)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitriles has been conducted, showing the synthesis of 6-Aryl-2-(dicyanomethylidene)-4-oxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitriles (Bardasov, Alekseeva, & Ershov, 2019).

  • 2-Azabicyclo[2.2.0]hexane-3,5-dione and its derivatives have been synthesized and transformed into azetidin-2-ones, serving as building blocks for carbapenem nuclei (Katagiri et al., 1986).

  • The synthesis of 3-Azabicyclo[3.1.0]hex-2-en-1-yl phosphonates demonstrates their potential in medicinal chemistry applications (Debrouwer, Heugebaert, Van Hecke, & Stevens, 2013).

  • Bicyclo[3.1.0]hexane and its heteroanalogues have been recognized as core structures in small molecules with diverse biological activities, such as in nucleoside building blocks and bioactive compounds (Jimeno et al., 2011).

  • The construction of Spiro[3-azabicyclo[3.1.0]hexanes] via 1,3-dipolar cycloaddition shows the potential of these structures in creating biologically significant scaffolds (Wang et al., 2021).

properties

IUPAC Name

2-(3-azabicyclo[3.1.0]hexan-6-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-7(10)1-4-5-2-8-3-6(4)5/h4-6,8H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOMKESJHGOJFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2CC(=O)O)CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Azabicyclo[3.1.0]hexan-6-yl)acetic acid
Reactant of Route 2
2-(3-Azabicyclo[3.1.0]hexan-6-yl)acetic acid
Reactant of Route 3
2-(3-Azabicyclo[3.1.0]hexan-6-yl)acetic acid
Reactant of Route 4
2-(3-Azabicyclo[3.1.0]hexan-6-yl)acetic acid
Reactant of Route 5
2-(3-Azabicyclo[3.1.0]hexan-6-yl)acetic acid
Reactant of Route 6
2-(3-Azabicyclo[3.1.0]hexan-6-yl)acetic acid

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